molecular formula C14H24FNO5 B1377583 tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate CAS No. 1373503-73-1

tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1377583
CAS No.: 1373503-73-1
M. Wt: 305.34 g/mol
InChI Key: PSPDHUFIFZMSHQ-NXEZZACHSA-N
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Description

tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorine atom and tert-butyl groups, which contribute to its unique chemical properties. It is often used in organic synthesis and pharmaceutical research due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group of pyrrolidine with a tert-butoxycarbonyl (Boc) group, followed by fluorination at the 4-position. The final step includes the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays. Its stability and reactivity make it suitable for labeling and tracking biological molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drug candidates targeting various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability are leveraged in the manufacturing of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability in biological systems .

Comparison with Similar Compounds

Uniqueness: tert-Butyl trans-3-(tert-butoxycarbonyloxy)-4-fluoropyrrolidine-1-carboxylate stands out due to its unique combination of fluorine and tert-butyl groups, which confer distinct chemical properties. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .

Properties

IUPAC Name

tert-butyl (3R,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO5/c1-13(2,3)20-11(17)16-7-9(15)10(8-16)19-12(18)21-14(4,5)6/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPDHUFIFZMSHQ-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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